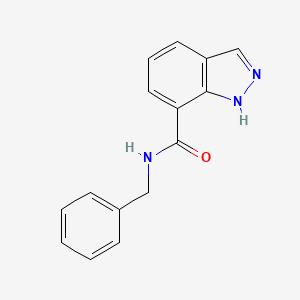

N-benzyl-1H-indazole-7-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1H-indazole-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-15(16-9-11-5-2-1-3-6-11)13-8-4-7-12-10-17-18-14(12)13/h1-8,10H,9H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMMNZPVRAVWBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC3=C2NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Spectroscopic Characterization of N Benzyl 1h Indazole 7 Carboxamide

Strategic Approaches to the Synthesis of Indazole-7-carboxamide Architectures

The construction of indazole-7-carboxamide scaffolds involves two key strategic considerations: the formation of the bicyclic indazole core and the subsequent functionalization with the carboxamide moiety.

Design Principles for Indazole Core Construction

The synthesis of the indazole ring system is a well-established area of heterocyclic chemistry, with various methods available for its construction beilstein-journals.org. For 7-substituted indazoles, a common and effective strategy commences with appropriately substituted aniline precursors. A key intermediate for the synthesis of the title compound is 1H-indazole-7-carboxylic acid rsc.orgimperial.ac.uk.

One preparative method for 1H-indazole-7-carboxylic acid starts from methyl-2-amino-3-methylbenzoate. This precursor undergoes a cyclization reaction to form the indazole ring. Specifically, treatment with an acetylating agent like acetic anhydride in the presence of a base such as potassium acetate, followed by diazotization and cyclization, can yield the indazole core imperial.ac.uk. Another approach involves the hydrolysis of a corresponding ester, such as 1H-indazole-7-carboxylic acid methyl ester, using a base like potassium hydroxide in a suitable solvent like methanol, to afford the desired carboxylic acid rsc.org.

The functionalization at the 7-position of the indazole ring is a critical aspect of the synthesis. Directing group strategies on the indazole nitrogen can be employed to achieve regioselective functionalization at the C7 position spectrabase.com.

Functionalization Routes for the Carboxamide Moiety

The formation of the carboxamide bond is a fundamental transformation in organic synthesis. The most direct route to N-benzyl-1H-indazole-7-carboxamide involves the coupling of 1H-indazole-7-carboxylic acid with benzylamine. This transformation can be achieved through several reliable methods:

Amide Coupling Reagents: A widely used and efficient method involves the use of peptide coupling reagents. Reagents such as 1,1'-carbonyldiimidazole (CDI) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) can be employed to activate the carboxylic acid, facilitating nucleophilic attack by benzylamine miamioh.edu. These reactions are typically carried out in aprotic polar solvents like dimethylformamide (DMF) miamioh.edu.

Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting indazole-7-carbonyl chloride can then be reacted with benzylamine, usually in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct chemicalbook.com.

Direct Amidation: While more challenging due to the potential for salt formation between the carboxylic acid and the amine, direct amidation methods under thermal or catalytic conditions have been developed. These methods are advantageous due to their atom economy researchgate.net.

Established and Novel Synthetic Pathways for this compound

A practical and established pathway to this compound involves a two-step sequence starting from 1H-indazole-7-carboxylic acid.

Step 1: Synthesis of 1H-Indazole-7-carboxylic Acid As previously mentioned, 1H-indazole-7-carboxylic acid can be synthesized from precursors like methyl-2-amino-3-methylbenzoate imperial.ac.uk or by hydrolysis of its methyl ester derivative rsc.org. The hydrolysis route provides a high yield of the desired carboxylic acid rsc.org.

Step 2: Amide Bond Formation The synthesized 1H-indazole-7-carboxylic acid is then coupled with benzylamine. A common and effective laboratory-scale method utilizes coupling reagents. For instance, the carboxylic acid can be reacted with benzylamine in the presence of HATU and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF miamioh.edu. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified by standard techniques such as precipitation and recrystallization or column chromatography.

A patent describes the synthesis of various N-substituted indazole-7-carboxamides, including the benzyl (B1604629) derivative, by reacting indazole-7-carboxylic acid with the corresponding amine in the presence of an amide coupling reagent miamioh.edu.

Comprehensive Spectroscopic Elucidation of this compound

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the indazole ring, the benzyl group, and the amide N-H.

Indazole Protons: The protons on the benzene (B151609) portion of the indazole ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will be dependent on the electronic environment of each proton. For comparison, in 1H-indazole, the protons resonate at approximately δ 7.11 (t), 7.35 (t), 7.55 (d), and 7.77 (d) ppm chemicalbook.com.

Benzyl Protons: The five protons of the phenyl ring of the benzyl group will also appear in the aromatic region, likely as a multiplet around δ 7.2-7.4 ppm beilstein-journals.org. The methylene protons (CH₂) of the benzyl group are expected to appear as a doublet around δ 4.5-4.7 ppm, with coupling to the adjacent N-H proton rsc.org.

Amide and Indazole N-H Protons: The amide N-H proton is expected to be a broad singlet or a triplet (due to coupling with the methylene protons) in the region of δ 8.5-9.5 ppm beilstein-journals.org. The indazole N-H proton is typically observed as a broad singlet at a downfield chemical shift, often above δ 13 ppm, particularly in DMSO-d₆ beilstein-journals.org.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbonyl Carbon: The carbonyl carbon of the amide group is expected to resonate in the downfield region, typically around δ 160-170 ppm researchgate.net.

Aromatic Carbons: The carbons of the indazole and benzyl rings will appear in the aromatic region (δ 110-145 ppm). The chemical shifts will be influenced by the substituents and the nitrogen atoms in the indazole ring researchgate.netresearchgate.net.

Methylene Carbon: The methylene carbon of the benzyl group is expected to have a chemical shift in the range of δ 40-50 ppm researchgate.net.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indazole-H | 7.0 - 8.5 | 110 - 145 |

| Benzyl-H (aromatic) | 7.2 - 7.4 | 127 - 138 |

| CH₂ (benzyl) | 4.5 - 4.7 | 40 - 50 |

| Amide N-H | 8.5 - 9.5 | - |

| Indazole N-H | >13.0 | - |

| C=O (amide) | - | 160 - 170 |

Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

N-H Stretching: Two distinct N-H stretching vibrations are expected. The indazole N-H stretch typically appears as a broad band in the region of 3100-3300 cm⁻¹. The amide N-H stretch is also expected in this region, often around 3300 cm⁻¹ beilstein-journals.org.

C=O Stretching: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected in the range of 1630-1680 cm⁻¹ beilstein-journals.org.

C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹ beilstein-journals.org.

Aromatic C=C Stretching: Multiple bands in the region of 1450-1600 cm⁻¹ will correspond to the C=C stretching vibrations of the aromatic rings beilstein-journals.org.

Amide II Band: A characteristic N-H bending vibration for secondary amides, known as the Amide II band, is expected around 1515-1570 cm⁻¹ beilstein-journals.org.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Indazole and Amide) | 3100 - 3300 | Medium-Broad |

| C-H Stretch (Aromatic) | >3000 | Medium |

| C-H Stretch (Aliphatic) | <3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| N-H Bend (Amide II) | 1515 - 1570 | Medium-Strong |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₅H₁₃N₃O), the expected molecular weight is approximately 251.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 251.

The fragmentation pattern would likely involve cleavage of the amide bond and the benzyl group. Common fragmentation pathways for related structures include:

Loss of the benzyl group: Cleavage of the C-N bond between the carbonyl group and the benzylamine nitrogen could lead to a fragment corresponding to the indazole-7-carboxamide moiety.

Formation of the benzyl cation: A prominent peak at m/z 91, corresponding to the stable benzyl cation (C₇H₇⁺), is highly probable.

Cleavage of the amide bond: Fragmentation can occur at the amide bond, leading to ions corresponding to the indazolylcarbonyl cation and the benzylaminyl radical, or vice versa.

Integration of Experimental Spectroscopic Data with Quantum Chemical Calculations

The primary tool for these theoretical calculations is Density Functional Theory (DFT), often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p) researchgate.net. The process begins with the in-silico optimization of the molecule's ground-state geometry. This optimized structure provides theoretical data on bond lengths, bond angles, and dihedral angles, which serve as the foundation for subsequent calculations.

For nuclear magnetic resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the absolute chemical shieldings researchgate.net. These theoretical shieldings are then converted into chemical shifts (δ) and compared directly with the experimental ¹H and ¹³C NMR spectra. This comparison is invaluable for the unambiguous assignment of signals, especially for complex aromatic systems or in cases where tautomerism might occur beilstein-journals.org. For related N-benzylindazoles, an excellent agreement between experimental and GIAO/DFT calculated chemical shifts has been demonstrated, validating the accuracy of the computational models researchgate.net.

A hypothetical comparison for this compound would involve correlating the calculated chemical shifts for each proton and carbon atom with the experimentally observed peaks. A data table would typically be generated to illustrate this correlation.

Table 1: Hypothetical Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |

|---|---|---|---|

| H-3 | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available |

| H-5 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| NH (indazole) | Data not available | Data not available | Data not available |

| NH (amide) | Data not available | Data not available | Data not available |

| CH₂ (benzyl) | Data not available | Data not available | Data not available |

| Ar-H (benzyl) | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as specific experimental and computational data for this compound are not available in the cited literature.

Similarly, for vibrational spectroscopy (FT-IR and Raman), theoretical calculations can predict the vibrational frequencies and intensities of the molecule's normal modes. The Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific types of molecular vibrations, such as stretching, bending, or torsional modes mdpi.comresearchgate.net. Comparing the calculated vibrational spectrum with the experimental FT-IR and Raman spectra helps to confirm the presence of specific functional groups and provides a detailed characterization of the molecule's vibrational behavior mdpi.com.

Table 2: Hypothetical Comparison of Key Experimental and Calculated FT-IR Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

|---|---|---|---|

| N-H (indazole) | Stretching | Data not available | Data not available |

| N-H (amide) | Stretching | Data not available | Data not available |

| C=O (amide) | Stretching | Data not available | Data not available |

| C=N (indazole) | Stretching | Data not available | Data not available |

| C-H (aromatic) | Stretching | Data not available | Data not available |

This table is for illustrative purposes only, as specific experimental and computational data for this compound are not available in the cited literature.

Furthermore, quantum chemical calculations can predict the electronic absorption spectra (UV-Vis) by calculating the electronic transition energies and oscillator strengths. This allows for the assignment of the observed absorption bands to specific electronic transitions within the molecule, such as π→π* or n→π* transitions, providing insight into the electronic structure and chromophores of the compound.

Computational Chemistry and Molecular Modeling Insights into N Benzyl 1h Indazole 7 Carboxamide Bioactivity

Structure-Based Rational Drug Design for N-benzyl-1H-indazole-7-carboxamide Derivatives

Structure-based drug design (SBDD) is a cornerstone in the development of novel therapeutics, leveraging the three-dimensional structure of biological targets to design and optimize potent and selective inhibitors. For derivatives of this compound, this approach has been instrumental in identifying key structural modifications that enhance their intended biological effects.

Researchers have utilized SBDD to create derivatives of 1H-indazole-3-carboxamide as potential inhibitors for targets like p21-activated kinase 1 (PAK1), which is implicated in tumor progression. nih.gov By analyzing the crystal structure of the target protein, scientists can design molecules that fit precisely into the active site, thereby modulating its function. This rational design process has led to the synthesis of indazole derivatives with significantly improved inhibitory activity and selectivity. nih.govmdpi.com For instance, modifications to the 1H-indazole-3-amide framework, a critical component in some anticancer agents, have been guided by SBDD principles to enhance antitumor activity. mdpi.com

The process often begins with a fragment-based screening approach to identify initial hits, which are then elaborated upon based on the structural information of the target. nih.gov This methodology ensures that the designed compounds have a higher probability of interacting with the desired target in a specific and effective manner.

Molecular Docking Simulations: Prediction of Ligand-Target Interactions for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for predicting the interaction between a ligand, such as this compound, and its biological target.

Elucidating Binding Modes and Orientations

Molecular docking simulations have been extensively used to elucidate the binding modes and orientations of indazole derivatives within the active sites of various protein targets. researchgate.nettandfonline.com These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, in studies of indazole derivatives as inhibitors of enzymes like trypanothione (B104310) reductase, docking studies have successfully predicted the binding modes of active compounds. tandfonline.com The insights gained from these simulations are in good agreement with experimental results and help to explain the observed structure-activity relationships. Similarly, docking studies on novel indazole derivatives have been used to assess their potential against renal cancer-related proteins, identifying the most promising candidates for further development. rsc.org

The accuracy of these predictions is critical for understanding the mechanism of action and for guiding the design of new analogs with improved binding characteristics.

Computational Assessment of Binding Affinities

Beyond predicting the binding pose, molecular docking can also provide a computational assessment of the binding affinity, often expressed as a docking score or binding energy. researchgate.net This allows for the ranking of different compounds based on their predicted potency, helping to prioritize which molecules to synthesize and test in the laboratory.

Studies on 1H-indazole analogs as anti-inflammatory agents have used molecular docking to identify compounds with significant binding results against the cyclooxygenase-2 (COX-2) enzyme. researchgate.net The calculated binding affinities from these simulations correlate well with the experimentally determined biological activities, validating the computational models.

| Derivative Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | -9.11 to -8.46 | Not specified in provided context |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum trypanothione reductase (TryR) | Not specified in provided context | Not specified in provided context |

| Novel Indazole Derivatives | Renal cancer-related protein (PDB: 6FEW) | Not specified in provided context | Not specified in provided context |

Dynamic Simulations and Conformational Analysis of this compound within Biological Systems

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interactions by simulating the movement of atoms and molecules over time. This approach allows for the analysis of the conformational changes that occur upon ligand binding and the stability of the resulting complex within a biological environment. researchgate.netdntb.gov.ua

MD simulations have been employed to study the stability of ligand-protein complexes involving indazole derivatives. nih.gov For instance, simulations of the most potent indazole derivatives within the active site of the HIF-1α protein have shown that the complex remains stable over the simulation time, reinforcing the docking predictions. nih.gov Similarly, MD simulations of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have demonstrated robust and consistent binding within the target protein's binding sites. researchgate.netdntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogues of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have been successful in correlating the structural features of these compounds with their inhibitory activity. nih.gov These models generate steric and electrostatic maps that provide a structural framework for designing new inhibitors with enhanced potency. nih.gov By understanding the key molecular properties that drive activity, researchers can focus their synthetic efforts on the most promising chemical space.

Pharmacophore Generation and Virtual Screening Methodologies for this compound Chemical Space

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net Once a pharmacophore model is generated for a series of active compounds like this compound analogues, it can be used as a 3D query to search large chemical databases for new molecules that fit the model, a process known as virtual screening. researchgate.net

For indazole derivatives targeting HIF-1α, pharmacophore mapping has led to the generation of a common five-point pharmacophore hypothesis. nih.gov This model, in conjunction with 3D-QSAR contour maps, can be effectively used to design novel and potent inhibitors. nih.gov Virtual screening based on such pharmacophore models allows for the rapid identification of diverse chemical scaffolds with the potential for the desired biological activity, significantly accelerating the drug discovery process. researchgate.net

In Silico Prediction of Theoretical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of ADME properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. While specific ADME data for this compound is not available, studies on related heterocyclic compounds like benzimidazole (B57391) and imidazole (B134444) derivatives provide a framework for what might be expected. nih.govmdpi.com

In silico ADME analysis typically evaluates several key parameters. For instance, in a study on benzimidazole derivatives, parameters such as solubility, plasma protein binding, and predicted blood-brain barrier penetration were assessed. mdpi.com The oral route is often preferred for drug administration, and molecules must possess adequate solubility and permeability to be absorbed from the gastrointestinal tract. mdpi.com Computational models can predict these properties based on the molecule's structural and physicochemical characteristics. mdpi.com

For a series of novel imidazole-based drug candidates, in silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicated acceptable oral availability. nih.gov These studies often utilize tools that calculate properties based on established rules like Lipinski's rule of five, which helps in assessing the drug-likeness of a compound.

A theoretical ADME profile for a selection of related heterocyclic carboxamides, based on computational predictions from various studies, is presented below. It is important to note that these are representative values for analogous compounds and not experimentally determined data for this compound.

| Parameter | Predicted Value/Classification | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | < 350 g/mol | Influences solubility and permeability. |

| LogP (Lipophilicity) | 2.0 - 4.0 | Affects absorption, distribution, and metabolism. |

| Topological Polar Surface Area (TPSA) | 60 - 90 Ų | Correlates with intestinal absorption and blood-brain barrier penetration. |

| Aqueous Solubility | Moderately to Poorly Soluble | Impacts bioavailability after oral administration. |

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be CNS active | Determines if the compound can reach targets in the central nervous system. |

| Cytochrome P450 Inhibition | Predicted non-inhibitor of major isoforms | Low potential for drug-drug interactions. |

Electronic Structure Investigations of this compound via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, insights into a molecule's chemical reactivity and kinetic stability can be gained. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

A study on a series of 26 novel indazole derivatives synthesized via amide cross-coupling employed DFT calculations to determine their HOMO-LUMO energy gaps. nih.govrsc.org While this compound was not explicitly part of this series, the data from structurally similar N-substituted indazole carboxamides can provide a reasonable estimation of its electronic properties. The calculations in that study were performed using the GAUSSIAN 09 software with the B3LYP/6-311+G(d,p) basis set. nih.gov

The HOMO and LUMO energies are fundamental in understanding the electronic behavior of a molecule. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. These parameters are crucial for predicting how a molecule will interact with biological targets. nih.gov

Below is a table summarizing the DFT-calculated electronic properties for representative N-substituted indazole carboxamide derivatives from the aforementioned study, which can serve as a proxy for understanding the potential electronic characteristics of this compound.

| Compound (Analogue) | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1-Butyl-1H-indazole-3-carboxamide (8a) | -6.53 | -1.25 | 5.28 | 3.45 |

| N-Benzyl-1-butyl-1H-indazole-3-carboxamide (8c) | -6.42 | -1.28 | 5.14 | 2.89 |

| 1-Butyl-N-(o-tolyl)-1H-indazole-3-carboxamide (8m) | -6.21 | -1.36 | 4.85 | 3.12 |

Data sourced from a study on novel indazole derivatives. nih.gov

The electrostatic potential map (MEP) is another valuable output from DFT calculations, illustrating the charge distribution within a molecule. nih.gov The red-colored regions in an MEP diagram indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. nih.gov Green areas are neutral. For a related indazole derivative, the MEP analysis showed distinct positive and negative zones, highlighting the reactive sites of the molecule. nih.gov

Biological Target Engagement and Mechanistic Delineation of N Benzyl 1h Indazole 7 Carboxamide

Identification and Validation of Molecular Targets for N-benzyl-1H-indazole-7-carboxamide and Related Indazoles

The therapeutic effects of this compound and its analogs stem from their interaction with specific molecular targets within the body. Extensive research has been dedicated to identifying and validating these targets, which primarily include enzymes and receptors involved in various disease processes.

Enzyme Inhibition Potency

A significant aspect of the pharmacological profile of these indazole derivatives is their ability to inhibit the activity of key enzymes.

Poly(ADP-ribose) Polymerase (PARP): A series of 2-phenyl-2H-indazole-7-carboxamides have been developed as potent inhibitors of PARP-1 and PARP-2. acs.org One such derivative, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), demonstrated excellent inhibition of PARP-1 and PARP-2 with IC50 values of 3.8 nM and 2.1 nM, respectively. acs.orgresearchgate.net This inhibition is crucial for its antiproliferative activity in cancer cells with BRCA-1 and BRCA-2 mutations. acs.orgresearchgate.net

Kinases: Indazole derivatives have shown promise as inhibitors of various protein kinases, which are pivotal in cancer progression. nih.gov For instance, 1H-indazole-3-carboxamide derivatives have been identified as potential inhibitors of human Glycogen (B147801) Synthase Kinase-3 (GSK-3). nih.gov These compounds are reported to bind to the ATP binding site of GSK-3β. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1): Some benzimidazole (B57391) derivatives, which share structural similarities with indazoles, have been identified as potent IDO1 inhibitors. nih.govunivr.it IDO1 is a key enzyme in tumor immune escape. nih.gov The development of indazole-based IDO1 inhibitors is an active area of research.

Human Neutrophil Elastase (HNE): N-benzoylindazole derivatives have been identified as potent, competitive, and pseudoirreversible inhibitors of HNE, an enzyme implicated in inflammatory pulmonary diseases. nih.govnih.gov Modifications at the 3 and 5 positions of the indazole ring have led to compounds with IC50 values in the nanomolar range. nih.gov

Monoamine Oxidase B (MAO-B): While the provided information focuses on indole-based analogs as MAO-B inhibitors, it mentions that they were designed based on reported indazole-based hits. nih.gov This suggests that the indazole scaffold has been explored for MAO-B inhibition. For example, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, an indole (B1671886) analog, exhibited a competitive mode of inhibition with a Ki of 94.52 nM for MAO-B. nih.gov

Receptor Binding Profiling and Selectivity Assessments

Beyond enzyme inhibition, the interaction of this compound and its analogs with various receptors is a key aspect of their pharmacological characterization.

Research on 1-benzyl-1H-indazole-7-amine, a related compound, indicates its potential to bind to specific receptors, thereby modulating relevant signaling pathways. smolecule.com The selectivity of these compounds for their intended targets over other related proteins is a critical factor in their development as therapeutic agents. For example, N-benzoylindazole derivatives demonstrated good specificity for HNE versus other serine proteases. nih.gov Similarly, the PARP inhibitor MK-4827 showed high selectivity for cancer cells with BRCA mutations. acs.orgresearchgate.net

Cellular Activity and Phenotypic Characterization of this compound in In Vitro Biological Models

The in vitro evaluation of this compound and its derivatives in various cell-based models provides crucial insights into their biological effects at the cellular level.

Assessment in Cancer Cell Lines

Indazole derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.

The PARP inhibitor MK-4827 inhibited the proliferation of cancer cells with mutant BRCA-1 and BRCA-2 with CC50 values in the 10-100 nM range. acs.orgresearchgate.net

Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have been evaluated for their in vitro antiproliferative activity against the full NCI tumor cell lines panel. nih.gov Compound 1c from this series was particularly effective against colon and melanoma cell lines, with GI50 values ranging from 0.041 to 33.6 μM. nih.gov

Indazole analogues of curcumin (B1669340) have shown cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colorectal carcinoma) cells. japsonline.com

N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives, which share a benzyl (B1604629) moiety, have shown potent antiproliferative activity against MCF-7 human breast tumor cells, with one compound exhibiting an IC50 of 46 nM. nih.gov

Functional Cellular Assays for Target Pathway Modulation

Functional assays are employed to confirm that the observed cellular effects are indeed a consequence of the compound's interaction with its intended molecular target and pathway.

In a whole-cell assay, the PARP inhibitor MK-4827 inhibited PARP activity with an EC50 of 4 nM. acs.orgresearchgate.net

Cell cycle analysis in K562 cells treated with 3-amino-N-phenyl-1H-indazole-1-carboxamide (compound 1c) revealed a significant increase in the G0-G1 phase cell population and an increased ratio of hypophosphorylated pRb to total pRb, indicating cell cycle arrest. nih.gov

N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives induced M-phase arrest in HeLa cells and inhibited tubulin polymerization in vitro, confirming their mechanism as antimicrotubule agents. nih.gov

Elucidation of the Molecular Mechanism of Action for this compound

Understanding the precise molecular mechanism of action is paramount for the rational design and development of new therapeutic agents. For this compound and its analogs, this involves a multi-faceted approach.

Molecular docking studies of N-benzoylindazoles into the HNE binding domain have suggested that their inhibitory activity is dependent on the geometry of the ligand-enzyme complex. nih.govnih.gov The ability of the ligand to form a stable Michaelis complex and facilitate proton transfer between key amino acid residues (Hys57, Asp102, and Ser195) in the enzyme's active site is crucial for its inhibitory effect. nih.gov

For PARP inhibitors like MK-4827, the mechanism involves blocking the repair of single-strand DNA breaks. In cells with BRCA mutations, where the homologous recombination repair pathway for double-strand breaks is deficient, this leads to synthetic lethality and selective killing of cancer cells.

The antitumor activity of some indazole derivatives has been linked to their ability to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply tumors).

Interactive Data Table: Enzyme Inhibition by Indazole Derivatives

| Compound Class | Target Enzyme | Key Derivative | IC50/Ki Value | Reference |

| 2-Phenyl-2H-indazole-7-carboxamides | PARP-1 | MK-4827 | 3.8 nM | acs.orgresearchgate.net |

| 2-Phenyl-2H-indazole-7-carboxamides | PARP-2 | MK-4827 | 2.1 nM | acs.orgresearchgate.net |

| N-Benzoylindazoles | HNE | 3-CN derivative 5b | 7 nM | nih.gov |

| N-Benzoylindazoles | HNE | Derivative 20f | ~10 nM | nih.gov |

| Indole-based analog (based on indazole hits) | MAO-B | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Ki = 94.52 nM | nih.gov |

Interactive Data Table: Cellular Activity of Indazole Derivatives

| Compound Class | Cell Line | Activity | Measurement | Value | Reference |

| 2-Phenyl-2H-indazole-7-carboxamides | BRCA mutant cancer cells | Proliferation Inhibition | CC50 | 10-100 nM | acs.orgresearchgate.net |

| 3-Amino-N-phenyl-1H-indazole-1-carboxamides | Colon and Melanoma | Growth Inhibition | GI50 | 0.041-33.6 μM | nih.gov |

| Indazole analogues of curcumin | WiDr (colorectal) | Cytotoxicity | IC50 | 27.20-58.19 μM | japsonline.com |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides | MCF-7 (breast) | Proliferation Inhibition | IC50 | 46 nM | nih.gov |

Structure Activity Relationships and Lead Optimization Strategies for N Benzyl 1h Indazole 7 Carboxamide Derivatives

Systemic Analysis of Structural Modifications Impacting Biological Activity of N-benzyl-1H-indazole-7-carboxamide Analogues

The biological activity of this compound analogues is highly sensitive to structural modifications at several key positions: the indazole core, the N-benzyl group, and the carboxamide linker. A systematic analysis of these changes provides a clear structure-activity relationship (SAR) map, guiding the design of more effective molecules.

Modifications on the indazole ring itself are critical for modulating potency and selectivity. For instance, in the development of antiviral agents against SARS-CoV-2, the introduction of a chlorine atom at the 5-position of the indazole ring led to a compound with potent inhibitory effects. nih.gov Similarly, in the pursuit of p21-activated kinase 1 (PAK1) inhibitors, SAR analysis revealed that substitutions on the indazole scaffold were crucial for inhibitory activity and selectivity. nih.gov The position of the nitrogen linkage to the benzyl (B1604629) group (N1 vs. N2) also significantly influences the compound's properties, as demonstrated in efforts to create dual MCL-1/BCL-2 inhibitors where an N2-substituted indazole was a key feature. rsc.org

The N-benzyl group offers another vector for optimization. The substitution pattern on its phenyl ring can drastically alter binding affinity. General SAR principles indicate that adding electron-donating or electron-withdrawing groups can fine-tune interactions with the target protein. nih.gov For example, in the development of cannabimimetic indazole derivatives, replacing a pentyl chain with a 4-fluorobenzyl group at the N1 position created AB-FUBINACA, a compound with a distinct pharmacological profile compared to its non-fluorinated counterpart. researchgate.net

The carboxamide linker is not merely a spacer but an active participant in molecular interactions. Modifications from a simple carboxamide to more complex functionalities like an acylsulfonamide have been shown to improve inhibition of protein targets by enabling new interactions, such as occupying the p4 pocket of BCL-2 proteins. rsc.org The nature of the amine component of the carboxamide is also a key determinant of activity, as seen in a series of 3-phenyl-1H-indazole carboxamides designed as anticandidal agents, where an N,N-diethylcarboxamide substituent was found to be the most active. nih.gov

Interactive Table: SAR Findings for Indazole Carboxamide Derivatives

| Compound/Series | Scaffold | Modification | Impact on Biological Activity | Target/Application | Reference |

|---|---|---|---|---|---|

| Compound 4a | N-Arylindazole-3-carboxamide | 5-chloro substitution on indazole; 3,5-dichloro on N-phenyl | Potent inhibitory effect (EC₅₀ = 0.69 µM) | SARS-CoV-2 | nih.gov |

| AB-FUBINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide | N1-(4-fluorobenzyl) group | Potent cannabimimetic activity | CB1/CB2 Receptors | researchgate.net |

| PAK1 Inhibitor 30l | 1H-Indazole-3-carboxamide | Hydrophobic ring in back pocket; hydrophilic group in solvent region | Excellent enzyme inhibition (PAK1 IC₅₀ = 9.8 nM) and high selectivity | PAK1 | nih.gov |

| MCL-1/BCL-2 Inhibitor | N2-substituted, indazole-3-carboxylic acid | Elaboration into an acylsulfonamide | Improved dual inhibition of MCL-1 and BCL-2 | MCL-1/BCL-2 | rsc.org |

| PARP-1 Inhibitor 5 | 1H-Indazole-3-carboxamide | N1-propyl linker to a 2,3-dioxoindoline | Significantly improved PARP-1 inhibition (IC₅₀ = 6.8 µM) | PARP-1 | nih.gov |

Rational Design and Synthesis of this compound Analogues for Enhanced Potency and Specificity

Rational drug design leverages SAR insights to create analogues with improved therapeutic profiles. For the this compound series, this involves both structure-based and ligand-based strategies to enhance potency against the intended target while minimizing off-target effects.

A prominent strategy is the structure-based design of inhibitors. This was applied to develop inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), starting from a weakly active 1H-indazole-3-carboxamide. nih.gov By introducing a three-carbon linker between the indazole nitrogen and various heterocycles, researchers successfully synthesized derivatives with significantly enhanced inhibitory activity. nih.gov This approach relies on understanding the target's three-dimensional structure to design molecules that fit precisely into the binding site.

Rational design is also crucial for achieving selectivity. In the development of PAK1 inhibitors, SAR analysis guided the introduction of a hydrophilic group into the bulk solvent region of the binding site, a modification that was critical for achieving high selectivity over other kinases. nih.gov Similarly, efforts to create dual MCL-1/BCL-2 inhibitors involved a deliberate scaffold hop from an indole (B1671886) to an indazole framework to fine-tune the selectivity profile and avoid inhibition of the related BCL-xL protein. rsc.org

The synthesis of these rationally designed compounds often involves multi-step processes. A common route includes the preparation of the core indazole structure, followed by N-alkylation with a suitable benzyl halide, and finally, amidation at the C7-carboxylic acid position. The synthesis of related N-phenyl-1H-indazole-1-carboxamides, for example, has been achieved by reacting 3-amino-1H-indazole derivatives with phenyl isocyanate. nih.gov The design of anticandidal agents involved creating a series of 3-phenyl-1H-indazole carboxamides to explore the impact of different amide substituents. nih.gov These synthetic efforts are integral to testing design hypotheses and advancing potent and specific candidates.

Lead Optimization Cycles in the Drug Discovery Pipeline Centered on the this compound Scaffold

Lead optimization is an iterative process in the drug discovery pipeline that aims to transform a promising "hit" or "lead" compound into a preclinical candidate. This cycle involves rounds of chemical synthesis to create new analogues, followed by biological testing to evaluate their properties, with the results of each cycle informing the design of the next generation of compounds.

The optimization process for scaffolds like this compound typically begins with a hit compound that exhibits desired biological activity but may have suboptimal properties, such as low potency, poor selectivity, or unfavorable pharmacokinetics. For instance, a weakly active unsubstituted 1H-indazole-3-carboxamide served as the starting point for developing potent PARP-1 inhibitors. nih.gov The initial hit's IC₅₀ was modest, but through a lead optimization cycle involving the addition of a linker and a terminal heterocycle, the potency was improved dramatically. nih.gov

A two-step optimization process was effectively used in the discovery of novel antidiabetic agents based on a 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamide scaffold, which is structurally related to the indazole series. nih.gov This involved:

Initial SAR Exploration: Synthesizing a library of compounds to understand the general structural requirements for activity.

Focused Optimization: Modifying the most active analogue from the first step to fine-tune its properties and confirm the necessity of key structural features, such as the N-hydrogens in the core architecture. nih.gov

Another key aspect of lead optimization is improving drug-like properties. In a campaign to develop acid ceramidase inhibitors, a focused SAR study around a benzoxazolone carboxamide scaffold was performed to identify a compound with improved physicochemical and pharmacokinetic profiles suitable for oral administration and CNS penetration. nih.gov This highlights that optimization cycles are not solely focused on potency but on achieving a balanced profile of properties required for a successful drug. These iterative cycles of design, synthesis, and testing are fundamental to advancing compounds from initial discovery to potential clinical use. nih.govnih.gov

Interactive Table: Illustrative Lead Optimization Cycle

| Stage | Compound | Goal | Modification | Result | Reference Principle |

|---|---|---|---|---|---|

| Hit Compound | Unsubstituted 1H-indazole-3-carboxamide | Increase potency | - | Weak PARP-1 inhibition | nih.gov |

| Cycle 1 | 1-(3-(Piperidin-1-yl)propyl)-1H-indazole-3-carboxamide | Further increase potency | Addition of N1-propyl-piperidine | Improved potency (IC₅₀ = 36 µM) | nih.gov |

| Cycle 2 | 1-(3-(2,3-Dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide | Maximize potency and target engagement | Replace piperidine (B6355638) with dioxoindoline | Significant potency gain (IC₅₀ = 6.8 µM) | nih.gov |

| Lead Candidate | Optimized Indazole Carboxamide | Balance potency with drug-like properties (e.g., PK/PD) | Further fine-tuning of substituents | A preclinical candidate with a balanced profile | nih.govnih.gov |

Application of Scaffold-Hopping and Fragment-Based Drug Design Principles in the Indazole Carboxamide Series

Modern drug discovery frequently employs sophisticated strategies like scaffold hopping and fragment-based drug design (FBDD) to explore novel chemical space and identify new lead compounds. These principles have been successfully applied to the indazole carboxamide series and related structures.

Scaffold hopping is a strategy used to replace the core structure (scaffold) of a molecule with a different, often isosteric, one while retaining its biological activity. chimia.ch This is done to discover new patentable chemical series, improve properties, or overcome synthetic challenges. A clear example is the development of dual MCL-1/BCL-2 inhibitors, where researchers performed a scaffold hop from an indole core to an indazole framework. rsc.org This strategic switch was instrumental in achieving the desired dual inhibitory profile while moving away from the initial lead's scaffold. rsc.org This approach allows for significant leaps in chemical space while preserving key pharmacophoric features necessary for biological function.

Fragment-Based Drug Design (FBDD) operates on the principle that small, low-molecular-weight compounds (fragments) can bind to a target with high efficiency. These initial fragment hits, which typically have weak affinity, are then optimized into more potent leads by either "growing" them to fill adjacent pockets or "linking" multiple fragments that bind nearby. frontiersin.org This methodology was used to discover novel inhibitors of the Hsp90 molecular chaperone. nih.gov Fragments were first identified through computational docking and biochemical assays, and their binding modes were confirmed by X-ray crystallography. Subsequent optimization and evolution of these fragments led to the development of potent 3-benzylindazole derivatives. nih.gov Similarly, a fragment-based screening approach was the starting point for identifying 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. nih.gov FBDD offers an efficient path to novel and highly ligand-efficient lead compounds.

Preclinical Efficacy Evaluation of N Benzyl 1h Indazole 7 Carboxamide

In Vitro Efficacy Characterization across Diverse Biological Systems

The in vitro efficacy of N-benzyl-1H-indazole-7-carboxamide has been primarily investigated through its interaction with specific molecular targets known to be involved in disease pathways. A significant focus of this research has been on the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in mediating pain and inflammation.

Studies exploring the structure-activity relationships of a series of 1H-indazole-7-carboxamide derivatives have identified This compound as an antagonist of the human TRPA1 channel. In these laboratory assays, the compound demonstrated the ability to inhibit the activation of this channel. The potency of this inhibitory action is a critical aspect of its in vitro profile.

Further research into the broader biological effects of This compound is ongoing. The selectivity of the compound for the TRPA1 channel over other cellular targets and the full spectrum of its molecular interactions are areas of active investigation.

| Target | Biological System | Key Finding |

| TRPA1 Ion Channel | Cellular Assays | Antagonistic activity |

Efficacy Assessment of this compound in Relevant In Vivo Animal Disease Models

Following the promising results from in vitro studies, the efficacy of This compound has been assessed in established animal models that mimic human diseases. These in vivo studies are crucial for understanding the compound's potential therapeutic effects in a complex biological system.

The primary focus of in vivo testing has been on models of pain and inflammation, consistent with its demonstrated activity as a TRPA1 antagonist. In these preclinical models, the administration of This compound has been evaluated for its ability to alleviate disease symptoms. For instance, in rodent models of inflammatory pain, the compound has been tested for its analgesic and anti-inflammatory properties.

The outcomes of these studies are critical for determining the compound's potential for further development as a therapeutic agent. The data gathered from these animal models provide insights into how the in vitro activity of This compound translates into a physiological response.

| Disease Model | Animal Species | Primary Outcome |

| Inflammatory Pain | Rodent | Analgesic and Anti-inflammatory effects |

Future Perspectives and Innovation in N Benzyl 1h Indazole 7 Carboxamide Research

Exploration of Novel Therapeutic Applications and Unconventional Biological Activities

The indazole carboxamide framework is a versatile scaffold that has demonstrated a wide array of biological activities. researchgate.net Future research is poised to move beyond established applications and explore novel therapeutic avenues for compounds like N-benzyl-1H-indazole-7-carboxamide.

One of the most promising frontiers is in immuno-oncology . Recent studies have identified 2H-indazole-3-carboxamide derivatives as potent and selective antagonists of the prostanoid EP4 receptor. nih.gov Blocking the PGE₂/EP4 signaling pathway can enhance cytotoxic CD8+ T cell-mediated antitumor immunity, representing a powerful strategy for cancer immunotherapy. nih.gov A lead compound from this research, when administered orally, significantly inhibited tumor growth in a colon cancer model, both alone and in combination with an anti-PD-1 antibody. nih.gov This suggests a potential role for this compound derivatives in combination cancer therapies.

Another critical area is the development of novel antiviral agents . In response to the global health crisis caused by coronaviruses, researchers have synthesized and evaluated N-arylindazole-3-carboxamide derivatives, identifying compounds with potent inhibitory activity against SARS-CoV-2. nih.gov Specifically, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide was highlighted for its strong antiviral effect (EC₅₀ = 0.69 µM) and favorable in vitro pharmacokinetic profile, establishing a new template for anti-coronavirus drug development. nih.gov

Furthermore, the anti-parasitic potential of related structures continues to be an area of interest. Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising activity against several species of Leishmania, the parasite responsible for leishmaniasis. nih.gov Similarly, N-benzyl-1H-benzimidazol-2-amine derivatives, which share the N-benzyl moiety, have been investigated as inhibitors of Leishmania mexicana arginase, a key therapeutic target. nih.gov

The table below summarizes key research findings for various indazole carboxamide derivatives, indicating potential therapeutic pathways for future investigation of this compound.

| Derivative Class | Therapeutic Application | Biological Target/Mechanism | Key Finding |

| 2H-Indazole-3-carboxamides | Immuno-Oncology | Prostanoid EP4 Receptor Antagonist | Significantly impaired tumor growth in a syngeneic colon cancer model. nih.gov |

| N-Arylindazole-3-carboxamides | Antiviral (SARS-CoV-2) | Inhibition of viral activity | Compound 4a showed potent inhibition with an EC₅₀ of 0.69 µM and low cytotoxicity. nih.gov |

| 1H-Indazole-3-carboxamides | Oncology | PAK1 Inhibition | Suppressed migration and invasion of breast cancer cells by downregulating Snail expression. researchgate.net |

| 3-Chloro-6-nitro-1H-indazoles | Anti-parasitic | Antileishmanial Activity | Derivatives showed biological potency against three species of Leishmania. nih.gov |

| 1H-Indazole-3-carboxamides | Synthetic Cannabinoids | CB₁/CB₂ Receptor Agonism | (S)-enantiomers display significantly higher potency at cannabinoid receptors than (R)-enantiomers. frontiersin.org |

An unconventional area of biological activity for indazole carboxamides is their role as synthetic cannabinoid receptor agonists (SCRAs). frontiersin.org While associated with illicit use, the extensive research into compounds like AB-FUBINACA provides deep insights into their structure-activity relationships (SAR) and metabolic pathways. researchgate.netmdpi.com This knowledge is invaluable for designing safer, non-psychoactive cannabinoid receptor modulators for legitimate therapeutic purposes, such as pain management. researchgate.net

Advancements in Synthetic and Computational Methodologies for Indazole Carboxamides

The translation of a promising compound from discovery to clinical use depends heavily on efficient and scalable synthesis. Future research on this compound will benefit from significant progress in synthetic methodologies for the indazole core.

Recent advances have moved towards sophisticated catalytic systems that improve yield and regioselectivity. nih.gov Methodologies include:

Copper/Palladium-catalyzed synthesis for constructing the indazole ring system. nih.gov

Rhodium (III)-catalyzed cyclization of azobenzenes with α-keto aldehydes to form 3-acylated-2H-indazoles. nih.gov

Photocatalysis , which offers a transition metal-free approach for reactions like the C3-amidation of 2H-indazoles under mild conditions, expanding the chemical space available for derivatization. acs.org

These modern methods offer significant advantages over classical syntheses, which often suffer from low yields and harsh reaction conditions. nih.govderpharmachemica.com

| Synthetic Method | Catalysts/Reagents | Key Advantage |

| Oxidative Benzannulation | Pd(OAc)₂ / P(tBu)₃·HBF₄ | Construction of 1H-indazoles from pyrazoles and alkynes. nih.gov |

| C-H Activation/Annulation | Rhodium (III) | Efficient synthesis of 3-acylated-2H-indazoles from azobenzenes. nih.gov |

| Intramolecular Cyclization | Iodine-mediated | Synthesis of 2H-indazoles from ortho-alkylazobenzenes via benzyl (B1604629) C-H functionalization. nih.gov |

| Photocatalytic Amidation | 4CzIPN (Photocatalyst) | Transition metal-free C3-amidation of 2H-indazoles at room temperature. acs.org |

In parallel with synthetic chemistry, computational methodologies have become indispensable tools for accelerating drug discovery. For indazole carboxamides, these techniques are used to:

Predict Binding Affinity and Mode: Molecular docking studies are routinely used to predict how compounds like this compound might interact with protein targets. This has been successfully applied to screen indazole analogs against the COX-2 enzyme for anti-inflammatory activity. researchgate.net

Assess Complex Stability: Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. researchgate.netresearchgate.net

Calculate Binding Free Energy: Methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis are employed to quantify the binding affinity, helping to prioritize the most promising candidates for synthesis and biological testing. researchgate.net

These computational approaches allow for the rational design of new derivatives with improved potency and selectivity, saving significant time and resources in the discovery phase.

Strategic Directions for Translating this compound Research into Therapeutic Development

The path from a promising laboratory compound to an approved therapeutic is long and complex. For a molecule like this compound, a clear strategic direction is essential.

The first step involves rigorous hit-to-lead optimization . This process was exemplified in the discovery of EP4 antagonists, where an initial hit compound from a library screen was systematically modified to produce a lead compound with single-nanomolar potency, high selectivity, and favorable drug-like properties. nih.gov A similar strategy of scaffold modification was used to develop potent PAK1 inhibitors from an initial screening hit with micromolar activity. researchgate.net This iterative cycle of design, synthesis, and testing is crucial for improving the therapeutic potential of the initial molecule.

A second critical direction is a deep focus on pharmacokinetics and metabolic stability . The extensive metabolism of indazole carboxamides, particularly those investigated as SCRAs, underscores the importance of this area. mdpi.comnih.gov In vitro studies using human liver microsomes and hepatocytes are essential to predict human clearance rates and identify potential metabolic liabilities early in development. mdpi.com The development of potent antiviral N-arylindazole-3-carboxamides included an evaluation of their in vitro pharmacokinetic profiles, a necessary step for advancing a compound toward preclinical studies. nih.gov

Finally, a key strategic consideration is chirality . Many biologically active indazole carboxamides are chiral, and their enantiomers can exhibit vastly different pharmacological and toxicological profiles. frontiersin.orgresearchgate.net For instance, the (S)-enantiomers of many SCRA indazole-3-carboxamides are significantly more potent at the CB₁ receptor than their (R)-counterparts. frontiersin.org Therefore, developing enantioselective synthetic routes and robust analytical methods for chiral separation is not merely an academic exercise but a regulatory and safety necessity for therapeutic translation. researchgate.net

By integrating these strategies—rational lead optimization, early and thorough pharmacokinetic assessment, and careful management of stereochemistry—research on this compound can be effectively translated from a compound of interest into a viable candidate for future therapeutic development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-benzyl-1H-indazole-7-carboxamide, and how can reaction conditions be optimized?

- Answer : Copper-catalyzed intramolecular N-arylation is a robust method for indazole scaffold formation, as demonstrated in the synthesis of analogous N-substituted indazoles (e.g., N-phenyl derivatives) . Key parameters include catalyst loading (e.g., CuI at 10 mol%), ligand choice (e.g., 1,10-phenanthroline), and solvent selection (DMF or DMSO at 80–100°C). For carboxamide functionalization, coupling reagents like HATU or EDCI with DIPEA in anhydrous DCM are recommended . Optimization should involve systematic variation of temperature, solvent polarity, and stoichiometry to maximize yield and purity.

Q. How can the purity and structural integrity of this compound be validated?

- Answer : Use a combination of analytical techniques:

- 1H-NMR : Confirm benzyl proton resonances at δ 4.8–5.2 ppm and indazole aromatic protons between δ 7.5–8.5 ppm .

- LC/MS : Monitor molecular ion peaks (e.g., [M+H]+) and isotopic patterns to verify molecular weight .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Cross-reference spectral data with databases like PubChem (CID: 1893 for related indazoles) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Answer : Screen for kinase inhibition (e.g., JAK2 or EGFR) using ATP-binding assays with fluorescence polarization . For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (IC50) should be generated in triplicate, with positive controls (e.g., staurosporine) . Ensure solvent controls (DMSO ≤0.1%) to avoid false positives.

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding?

- Answer : Perform molecular docking (AutoDock Vina or Schrödinger) to predict binding modes to target proteins (e.g., PARP-1). Prioritize derivatives with improved hydrogen-bonding (e.g., carboxamide with backbone NH of Ser904) and π-π stacking (benzyl group with Tyr907) . Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.

Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy for this compound?

- Answer : Triangulate data by:

- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability (Cmax, AUC) to identify metabolic liabilities .

- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

- Off-target screening : Employ kinome-wide profiling (DiscoverX) to rule out non-specific effects . Adjust dosing regimens or modify substituents (e.g., fluorination to block metabolic hotspots) .

Q. How can regioselective functionalization of the indazole core be achieved to explore structure-activity relationships (SAR)?

- Answer : Use directed ortho-metalation (DoM) with LDA/TMP at −78°C to install substituents at the 4-position . For 7-carboxamide modifications, employ Suzuki-Miyaura coupling with aryl boronic acids (Pd(dppf)Cl2, K2CO3, dioxane/H2O) . Monitor regiochemistry via NOESY NMR to confirm substitution patterns.

Q. What experimental controls are critical when investigating the mechanism of action (MOA) of this compound?

- Answer : Include:

- Genetic controls : CRISPR knockout of the putative target gene in cell lines .

- Chemical inhibitors : Co-treatment with known pathway inhibitors (e.g., LY294002 for PI3K) to assess additivity/synergy .

- Negative analogs : Synthesize a carboxamide-methylated derivative to confirm the necessity of the NH moiety .

Methodological Notes

- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC to avoid misassignment of aromatic protons .

- Reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) in detail, as indazoles are sensitive to oxidation .

- Ethical Compliance : Ensure all biological assays adhere to institutional guidelines (e.g., IACUC for in vivo studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.